molecular formula C5H10OS B14694346 2-Methylthiolane 1-oxide CAS No. 35539-62-9

2-Methylthiolane 1-oxide

Cat. No.: B14694346
CAS No.: 35539-62-9
M. Wt: 118.20 g/mol
InChI Key: IVYRWXQWSZFPJZ-UHFFFAOYSA-N
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Description

2-Methylthiolane 1-oxide is an organic compound that belongs to the class of thiolane derivatives. Thiolanes are five-membered sulfur-containing heterocycles. The presence of a methyl group and an oxide functional group in this compound makes it a unique compound with distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylthiolane 1-oxide can be synthesized through various methods. One common synthetic route involves the oxidation of 2-methylthiolane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under controlled temperature and pH conditions to ensure the selective formation of the oxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methylthiolane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylthiolane 1-oxide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiolane 1-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

2-Methylthiolane 1-oxide can be compared with other thiolane derivatives, such as:

The presence of different functional groups and ring sizes can significantly influence their chemical behavior and biological activities .

Properties

IUPAC Name

2-methylthiolane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5-3-2-4-7(5)6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYRWXQWSZFPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCS1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338590
Record name 2-methylthiolane 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35539-62-9
Record name 2-methylthiolane 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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